molecular formula C23H28N2O5 B2467919 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 921792-43-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2467919
M. Wt: 412.486
InChI Key: LPBMKQBDCFAHST-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthetic Methods and Derivative Synthesis

A pivotal area of research involving N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide focuses on synthetic methodologies and the derivation of novel compounds. Studies have detailed innovative synthetic routes to create complex molecules that share structural similarities, underpinning the chemical versatility and potential pharmacological applications of such compounds. For instance, research demonstrates the Morita-Baylis-Hillman route as an effective method for synthesizing dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, highlighting the utility of intramolecular conjugate displacement reactions in generating structurally related molecules (Ahn, Jang, Kim, & Lee, 2012). Additionally, the synthesis of new 1,3,4-oxadiazole-benzothiazole and hydrazone derivatives, aimed at chemotherapeutic applications, exemplifies the potential for creating promising agents for cancer therapy from complex acetamide derivatives (Kaya et al., 2017).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any more specific questions about this compound or if there’s a different compound you’re interested in, feel free to ask!


properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-5-12-25-19-13-16(6-11-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-9-7-17(28-4)8-10-18/h6-11,13H,5,12,14-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBMKQBDCFAHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide

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